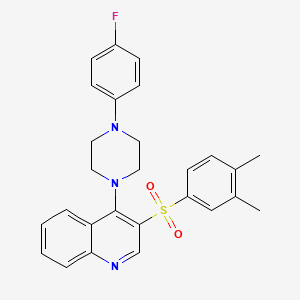

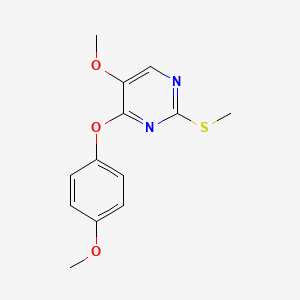

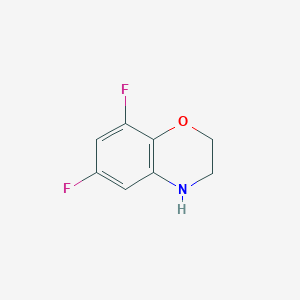

![molecular formula C17H20ClN3 B2962218 4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline CAS No. 640759-22-4](/img/structure/B2962218.png)

4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, oxidation, and coupling reactions. Researchers have explored its reactivity and transformations in the context of drug development and organic synthesis .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Hypoxic-Cytotoxic Agents

Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazine and aniline moieties, indicates their potential as hypoxic-cytotoxic agents. Among these, compounds with aniline derivatives showed notable potency and selectivity, suggesting their utility in targeting hypoxic tumor environments (Ortega et al., 2000).

Antihypertensive Activity

The synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity in spontaneously hypertensive rats highlight the therapeutic potential of compounds with piperazine and aniline scaffolds. This research elucidates the structure-activity relationships, indicating mechanisms of action that could involve both central and peripheral pathways (Clark et al., 1983).

Novel Piperazine Derivatives

The preparation of novel 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through a series of synthetic steps showcases the versatility of piperazine and aniline compounds in medicinal chemistry. These derivatives, characterized by various analytical techniques, could serve as precursors or active compounds in the development of new therapeutic agents (Yang Qi-don, 2015).

Multistep Photochemical Charge Separation

Research on rod-like molecules based on aromatic imides and diimides, incorporating aniline and piperazine bridges, demonstrates their capability for efficient two-step electron transfer. This property is crucial for applications in molecular electronics and photovoltaic devices, where charge separation and transport are key (Greenfield et al., 1996).

Antimicrobial and Antifungal Agents

Piperazine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These studies indicate that certain piperazine compounds exhibit significant efficacy against a variety of bacterial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Lakum et al., 2013).

Electrochemical Copolymerization

The electrochemical copolymerization of piperazine with aniline has been explored, revealing insights into the chemical structure and redox behavior of the resulting copolymer. Such copolymers may find applications in electrochemical sensing and materials science due to their unique electrical and optical properties (Dkhili et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

For instance, many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Biochemical Pathways

Given its potential role in the synthesis of antidepressants, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .

Result of Action

If it functions similarly to other antidepressants, it may result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially alleviating symptoms of depression .

Propiedades

IUPAC Name |

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIGILDAQDURHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

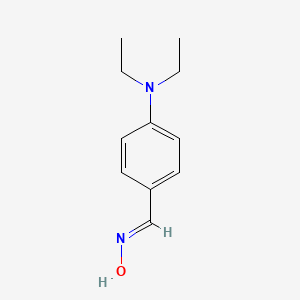

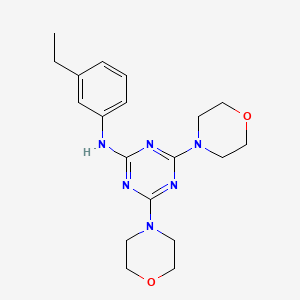

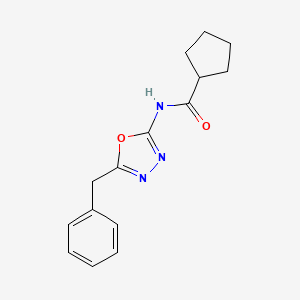

![N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2962142.png)

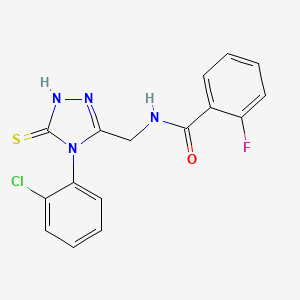

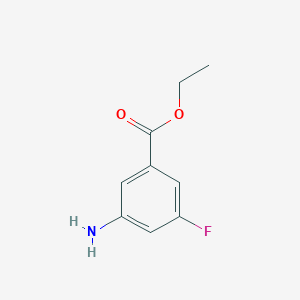

![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)

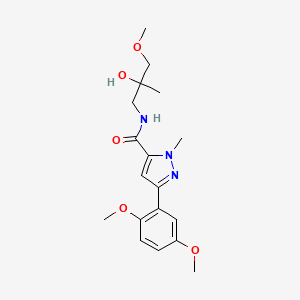

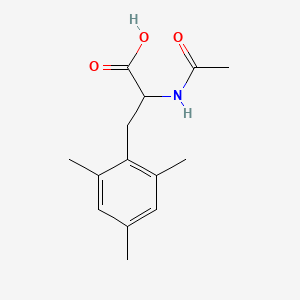

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)